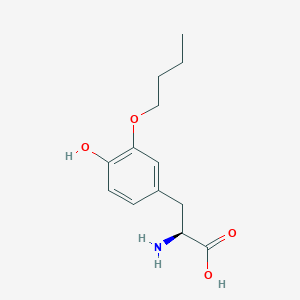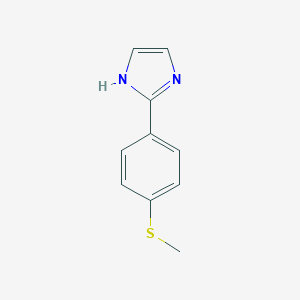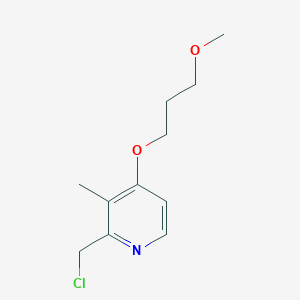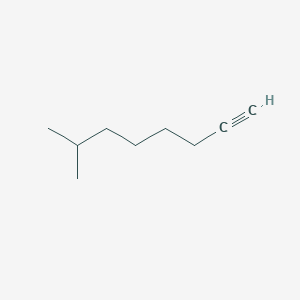
7-Methyloct-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyloct-1-yne is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a strong odor and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 7-Methyloct-1-yne is not well understood. However, it is known to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It is also known to have antimicrobial and antifungal properties.
Biochemische Und Physiologische Effekte
7-Methyloct-1-yne has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects. It has also been shown to have anti-inflammatory properties and to be a potent antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Methyloct-1-yne in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and can also be used in the development of new methods for the synthesis of complex organic molecules. However, one of the limitations of using 7-Methyloct-1-yne is its potential toxicity. It can be harmful if ingested, inhaled, or absorbed through the skin.
Zukünftige Richtungen
There are several future directions for the use of 7-Methyloct-1-yne in scientific research. One direction is the development of new methods for the synthesis of complex organic molecules. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to understand its mechanism of action and to investigate its potential as a tool for studying enzyme inhibition.
Conclusion:
In conclusion, 7-Methyloct-1-yne is a versatile chemical compound that has various scientific research applications. It can be synthesized using various methods and has been shown to have several biochemical and physiological effects. Although there are some limitations to its use, the future directions for the use of 7-Methyloct-1-yne in scientific research are promising. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying enzyme inhibition.
Synthesemethoden
7-Methyloct-1-yne can be synthesized using various methods. One of the most commonly used methods is the Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst. Another method involves the reaction of an alkene with a terminal alkyne in the presence of a catalytic amount of copper(I) iodide and a base.
Wissenschaftliche Forschungsanwendungen
7-Methyloct-1-yne is widely used in scientific research applications. It is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the development of new methods for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
118864-33-8 |
|---|---|
Produktname |
7-Methyloct-1-yne |
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
7-methyloct-1-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h1,9H,5-8H2,2-3H3 |
InChI-Schlüssel |
RTXYCQAQYUOCHG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC#C |
Kanonische SMILES |
CC(C)CCCCC#C |
Synonyme |
1-Octyne, 7-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



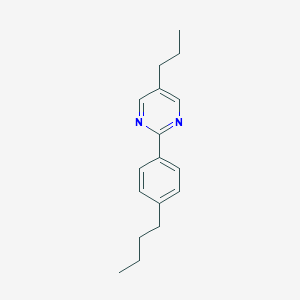
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
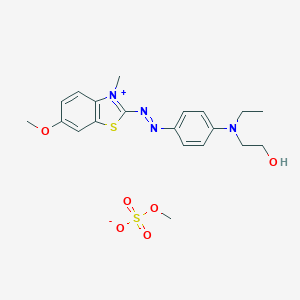
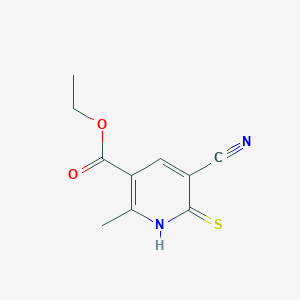
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
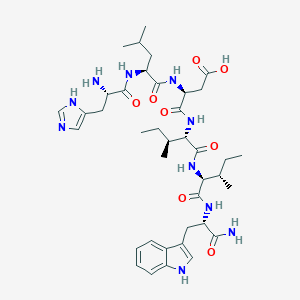
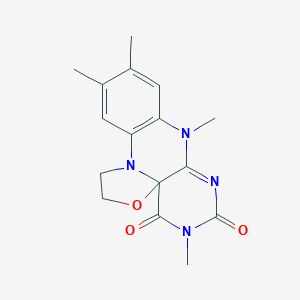
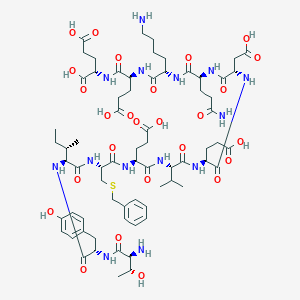
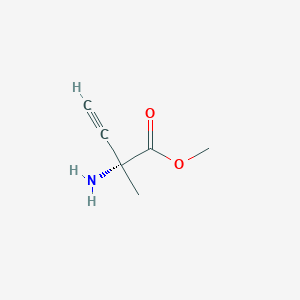
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
